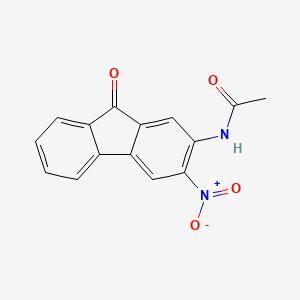

2-Acetamido-3-nitro-9-fluorenone

Beschreibung

Contextualization within the Chemistry of Fluorenone Derivatives

Fluorenone, a tricyclic aromatic ketone, serves as the structural backbone for a wide array of derivatives. epa.gov The core fluorene (B118485) structure, first identified in coal tar in 1867, can be oxidized to form fluorenone. uni.lu This ketone is a versatile platform for chemical synthesis, allowing for the introduction of various functional groups onto its aromatic rings. organic-chemistry.org These substitutions can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov

The synthesis of fluorenone derivatives is an active area of research, with numerous methods developed to create substituted fluorenones. These methods include palladium-catalyzed carbonylative cyclizations and metal-free oxidative cyclizations, which allow for the introduction of a wide range of functional groups. organic-chemistry.orgnih.gov The resulting derivatives are investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as photoconductors, as well as for their potential pharmacological activities. nih.gov

Significance of Nitro and Acetamido Functionalities in Fluorenone Scaffolds

The presence of both a nitro (NO₂) group and an acetamido (NHCOCH₃) group on the fluorenone scaffold of 2-Acetamido-3-nitro-9-fluorenone is chemically and biologically significant. Nitroarenes, including nitrofluorenones, are a class of compounds that have been noted for their biological activities, which can include mutagenic and carcinogenic effects. nih.gov The nitro group is electron-withdrawing, which can influence the electronic properties of the entire molecule.

Research Landscape and Historical Trajectories of this compound Studies

The primary historical and scientific context for this compound comes from a 1982 study that identified it as a potent mutagenic impurity in a commercial sample of 3-nitro-9-fluorenone. This research, conducted using the Ames Salmonella assay, found that the commercial sample was highly mutagenic. Upon purification by high-pressure liquid chromatography (HPLC), the mutagenicity of the 3-nitro-9-fluorenone itself was found to be significantly lower.

Further investigation of the impurities revealed that two fractions were particularly potent mutagens. High-resolution mass spectrometry identified the principal molecular species in these fractions as a dinitrofluorenone and an acetamidomononitrofluorenone. Synthetic this compound was shown to have similar mutagenic activity, HPLC retention times, and mass spectral characteristics to one of the isolated mutagenic impurity fractions. This study established the potent mutagenic nature of this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-nitro-9-oxofluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c1-8(18)16-13-6-12-11(7-14(13)17(20)21)9-4-2-3-5-10(9)15(12)19/h2-7H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZAKQSPBYLXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157825 | |

| Record name | 2-Acetamido-3-nitro-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13287-73-5 | |

| Record name | 2-Acetamido-3-nitro-9-fluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60826 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-3-nitro-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetamido 3 Nitro 9 Fluorenone

Evolution of Synthetic Strategies for 2-Acetamido-3-nitro-9-fluorenoneorganic-chemistry.orgrsc.org

The journey to synthesize 2-Acetamido-3-nitro-9-fluorenone has been marked by a progression from classical multi-step procedures to more refined and efficient methods.

Historically, the synthesis of substituted fluorenones often began with the fluorenone core, which was then functionalized. Early synthetic routes to compounds like this compound likely involved a sequence of electrophilic aromatic substitution reactions. A common precursor would be 2-aminofluorenone, which could be acetylated to form 2-acetamidofluorenone. Subsequent nitration would then introduce the nitro group.

The challenge in these early routes was controlling the position of the incoming nitro group (regioselectivity). The acetamido group at the C-2 position is an ortho-, para-director, meaning it would direct the incoming nitro group to the C-1, C-3, or C-7 positions. To achieve the desired 3-nitro substitution, chemists would have had to carefully select nitrating agents and reaction conditions to favor this outcome over other isomers. An early strategy for a related synthesis involved the use of mixed acid (a combination of nitric acid and sulfuric acid) for nitration researchgate.net.

Interestingly, this compound has been identified as a potent mutagenic impurity in commercial samples of 3-nitro-9-fluorenone nih.govsigmaaldrich.com. This suggests that its formation could occur as a byproduct in related manufacturing processes, likely through a series of nitration and amination/acetylation reactions on the fluorenone scaffold.

Achieving the specific 2,3-disubstitution pattern on the fluorenone ring is a primary challenge. Methodological advancements have focused on gaining precise control over the placement of functional groups. The regioselectivity of a reaction is influenced by the directing effects of substituents already present on the aromatic rings rsc.orgresearchgate.net.

In the context of this compound, the synthesis must navigate the directing effects of both the acetamido and nitro groups. A plausible modern strategy would involve the following steps:

Starting Material : 2-Aminofluorenone.

Acetylation : The amino group is protected and converted to an acetamido group. This group is strongly activating and directs subsequent electrophiles to the ortho and para positions.

Nitration : The crucial step where the nitro group is introduced. Due to the ortho-directing effect of the C-2 acetamido group, the nitro group can be installed at the C-3 position. Careful control of reaction conditions is necessary to maximize the yield of the desired this compound and minimize the formation of other isomers.

The strongly electron-withdrawing nature of a nitro group can also be exploited to direct nucleophiles to specific positions on an aromatic ring, a strategy used in the functionalization of quinolones mdpi.com. While not directly a nucleophilic substitution, the electronic interplay between the acetamido and the newly introduced nitro group is a key aspect of the molecule's chemistry.

Contemporary Approaches to this compound Synthesisorganic-chemistry.org

Modern organic synthesis emphasizes efficiency, control, and sustainability. These principles are reflected in contemporary strategies for constructing complex molecules like this compound.

Contemporary syntheses can be categorized as either convergent or divergent.

Divergent Synthesis : This approach would start from a common intermediate, such as 2-aminofluorenone, and then create a variety of derivatives. The synthesis of this compound would be one branch of this synthesis, involving acetylation followed by nitration. This is an efficient way to create a library of related compounds for screening purposes.

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions that are otherwise difficult or inefficient. While specific catalytic syntheses for this compound are not widely documented, general methods for fluorenone synthesis can be adapted.

| Catalyst Type | Reaction | Potential Application in Synthesis | Reference |

| Palladium | Cyclocarbonylation of o-halobiaryls | A convergent approach where a pre-functionalized biaryl is cyclized to form the fluorenone core. | organic-chemistry.org |

| Palladium | Sequential reactions of 2-bromobenzaldehydes with arylboronic acids | Building the fluorenone skeleton from simpler starting materials. | organic-chemistry.orgresearchgate.net |

| Iridium | Photoredox catalysis | Intramolecular cyclization of biarylcarboxylic acids to form the fluorenone ring under mild, light-induced conditions. | rsc.org |

| Gold | Oxidation/C-H activation/cyclization | Formation of the fluorenone core from 2-diazobenzophenones. | researchgate.net |

| Boron Trifluoride (BF₃·Et₂O) | Lewis acid-catalyzed reactions | Used in reactions to functionalize fluorene (B118485) derivatives, suggesting its potential role in manipulating substituent groups. | thieme-connect.dersc.org |

These catalytic systems offer milder reaction conditions and greater functional group tolerance compared to classical methods, making them attractive for the multi-step synthesis of a complex molecule like this compound.

Green chemistry principles aim to reduce the environmental impact of chemical processes. For a molecule requiring multiple synthetic steps, such as this compound, these considerations are particularly important.

Key green strategies applicable to its synthesis include:

Aerobic Oxidation : A highly efficient and green method for synthesizing fluorenones involves the air oxidation of the corresponding 9H-fluorenes using a base like potassium hydroxide (B78521) (KOH) in a solvent like tetrahydrofuran (B95107) (THF) rsc.orgresearchgate.net. This avoids the use of harsh and toxic heavy-metal oxidants like chromium trioxide.

Continuous Flow Chemistry : Performing reactions in a continuous flow system rather than in traditional batch reactors can offer significant advantages. A study on the synthesis of 9-aryl-fluoren-9-ols using a continuous flow Grignard reaction demonstrated a 92.57% reduction in the environmental impact factor (E-factor) and significantly higher reaction mass efficiency compared to the batch process rsc.org. Such a setup could be adapted for steps in the synthesis of this compound, leading to a greener production route.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Catalytic routes, such as the iridium-catalyzed synthesis of 9-fluorenone (B1672902) which produces hydrogen gas as the only byproduct, are highly atom-economical rsc.org.

By integrating these modern catalytic and green chemistry approaches, the synthesis of this compound can be made more efficient, selective, and environmentally benign than historical methods allowed.

Optimization of Reaction Conditions and Yields for this compound

For the acetylation of 2-amino-9-fluorenone, key parameters to optimize include the choice of solvent, the molar ratio of acetic anhydride (B1165640) to the amine, the reaction temperature, and the reaction time. While pyridine (B92270) is an effective solvent and catalyst, its use can complicate the work-up procedure. Glacial acetic acid is a common alternative. An excess of acetic anhydride is generally used to ensure complete conversion of the starting material. The temperature and reaction time are interdependent; higher temperatures will reduce the required reaction time but may lead to the formation of byproducts.

In the nitration of 2-acetamido-9-fluorenone, the control of temperature is critical to prevent over-nitration and the formation of undesired isomers. The ratio of nitric acid to sulfuric acid in the nitrating mixture also plays a crucial role in the reaction's success. The concentration of the acids and the reaction time must be carefully controlled to maximize the yield of the desired 3-nitro isomer.

Below is a table summarizing the key reaction conditions and their potential impact on the synthesis of this compound.

| Reaction Step | Parameter | Conditions | Impact on Yield and Purity |

|---|---|---|---|

| Acetylation of 2-Amino-9-fluorenone | Solvent | Glacial Acetic Acid, Pyridine | Pyridine can act as a catalyst, potentially increasing the reaction rate, but may complicate purification. |

| Reagent | Acetic Anhydride | Using a slight excess can drive the reaction to completion. | |

| Temperature | Room Temperature to Reflux | Higher temperatures can speed up the reaction but may lead to side products. | |

| Reaction Time | 1-4 hours | Monitored by TLC to ensure completion without byproduct formation. | |

| Nitration of 2-Acetamido-9-fluorenone | Nitrating Agent | HNO₃/H₂SO₄ mixture | The ratio and concentration of the acids are critical for controlling the extent of nitration. |

| Solvent | Concentrated H₂SO₄, Glacial Acetic Acid | The choice of solvent affects the solubility of the starting material and the reaction rate. | |

| Temperature | 0°C to Room Temperature | Strict temperature control is essential to prevent the formation of dinitro and other isomeric byproducts. | |

| Reaction Time | 1-3 hours | Sufficient time is needed for complete nitration, but prolonged reaction can lead to side reactions. |

Isolation and Purification Techniques for this compound

The isolation and purification of this compound are crucial for obtaining a product of high purity.

Following the nitration reaction, the crude product is isolated by precipitation in ice-water, followed by filtration. The filter cake is washed extensively with water to remove any residual mineral acids. Further washing with a dilute solution of a weak base, such as sodium bicarbonate, can be employed to ensure complete neutralization of any trapped acids. Finally, the product is washed again with water and dried.

For purification, recrystallization is a common and effective method. The choice of solvent is critical and depends on the solubility of the compound. A suitable solvent will dissolve the compound at an elevated temperature but will have low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling. Common solvents for the recrystallization of fluorenone derivatives include ethanol, glacial acetic acid, and mixtures of solvents like ethanol-water or acetone-water.

For obtaining highly pure samples, for instance for analytical standards, chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be utilized. mdpi.com For HPLC, a reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a modifier like formic or phosphoric acid is often effective for separating fluorenone derivatives. sielc.com

The purity of the final product can be assessed by various analytical techniques, including melting point determination, and spectroscopic methods such as NMR and IR spectroscopy.

Chemical Reactivity and Mechanistic Insights of 2 Acetamido 3 Nitro 9 Fluorenone

Reactivity of the Nitro Group in 2-Acetamido-3-nitro-9-fluorenone

The nitro group at the 3-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the fluorenone ring system. Its reactivity is primarily characterized by reductive transformations.

Reductive Transformations and Product Derivatization

The reduction of the nitro group in aromatic compounds is a well-established transformation that can yield a variety of products depending on the reagents and reaction conditions. For this compound, the nitro group can be selectively reduced to an amino group, yielding 2-Acetamido-3-amino-9-fluorenone. This transformation is a critical step in the synthesis of various derivatives, as the resulting amino group can be further functionalized.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Other methods involve the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid.

Table 1: Potential Products from the Reduction of the Nitro Group in this compound

| Product Name | Chemical Structure |

| 2-Acetamido-3-amino-9-fluorenone | C₁₅H₁₂N₂O₂ |

| 2-Acetamido-3-hydroxylamino-9-fluorenone | C₁₅H₁₂N₂O₃ |

| 2-Acetamido-3-nitroso-9-fluorenone | C₁₅H₁₀N₂O₃ |

Note: The stability and isolation of intermediate products like the hydroxylamine (B1172632) and nitroso derivatives can be challenging and depend heavily on the specific reaction conditions.

Intermolecular Interactions and Reaction Mechanisms

The nitro group, with its polarized N-O bonds, can participate in various intermolecular interactions. These include dipole-dipole interactions and the formation of hydrogen bonds with suitable donor molecules. The nitrogen atom of the nitro group possesses a partial positive charge, making it susceptible to nucleophilic attack in certain contexts, although this is less common than reduction.

Mechanistically, the reduction of the nitro group on a catalyst surface is believed to involve the adsorption of the nitro compound onto the metal surface. Hydrogen atoms, also adsorbed on the surface, are then transferred to the nitro group in a stepwise manner, leading to the formation of the aforementioned intermediates and the final amine product.

Reactivity of the Acetamido Moiety in this compound

The acetamido group at the 2-position is an electron-donating group through resonance, although the carbonyl group also imparts some inductive electron-withdrawing character. This group influences the reactivity of the fluorenone core and can itself undergo chemical transformations.

Hydrolytic Stability and Transformations

The amide bond of the acetamido group is generally stable but can be hydrolyzed under acidic or basic conditions to yield 2-amino-3-nitro-9-fluorenone and acetic acid.

Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the amine and a carboxylate salt.

The rate of hydrolysis is influenced by the steric and electronic environment of the acetamido group.

Amide Functionalization and Coupling Reactions

While hydrolysis represents a cleavage of the amide bond, the nitrogen atom of the acetamido group can also participate in other reactions, although its nucleophilicity is reduced due to delocalization of the lone pair into the carbonyl group and the aromatic ring. Under specific conditions, N-alkylation or N-acylation might be possible.

More synthetically relevant are coupling reactions that can be performed after hydrolysis to the free amine. The resulting 2-amino-3-nitro-9-fluorenone can undergo a variety of coupling reactions, such as the formation of new amide or sulfonamide linkages, which is a common strategy in medicinal chemistry to explore structure-activity relationships.

Electrophilic and Nucleophilic Substitution on the Fluorenone Core of this compound

The fluorenone core is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is strongly governed by the directing effects of the existing acetamido and nitro substituents.

The acetamido group is an activating, ortho-, para- directing group due to the resonance donation of the nitrogen lone pair into the aromatic ring. Conversely, the nitro group is a strongly deactivating, meta- directing group due to its powerful electron-withdrawing nature.

In this compound, the positions on the same aromatic ring as the substituents are C1 and C4.

The acetamido group at C2 directs electrophiles to the ortho position (C1) and the para position (C4).

The nitro group at C3 directs electrophiles to the meta positions relative to it, which are C1 and C5 (on the other ring).

The combined effect of these two groups would likely lead to a complex mixture of products in an electrophilic aromatic substitution reaction, with the precise outcome depending on the reaction conditions and the nature of the electrophile. The strong deactivating effect of the nitro group would generally make electrophilic substitution on this ring difficult.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly due to the presence of the strongly electron-withdrawing nitro group. A nucleophile could potentially attack positions activated by the nitro group, leading to the displacement of a suitable leaving group if one were present. In the parent molecule, direct nucleophilic substitution of a hydrogen atom is unlikely but could be facilitated under specific oxidative conditions.

Table 2: Summary of Functional Group Reactivity

| Functional Group | Type of Reaction | Potential Products/Outcomes |

| Nitro (-NO₂) | Reduction | 3-Amino, 3-Hydroxylamino, 3-Nitroso derivatives |

| Acetamido (-NHCOCH₃) | Hydrolysis | 2-Amino derivative |

| Fluorenone Core | Electrophilic Substitution | Substitution at various positions, directed by existing groups |

| Fluorenone Core | Nucleophilic Substitution | Possible under specific conditions, activated by the nitro group |

Cycloaddition and Condensation Reactions Involving this compound

Information regarding the participation of this compound in cycloaddition and condensation reactions is not available in the reviewed scientific literature. While the fluorenone core is known to undergo various chemical transformations, specific studies detailing these reaction pathways for the 2-acetamido-3-nitro substituted derivative have not been reported.

Advanced Mechanistic Investigations of this compound Transformations

Advanced mechanistic investigations, including kinetic, thermodynamic, and spectroscopic studies, are crucial for understanding the reaction pathways and intermediates of a chemical compound. However, such studies specifically focused on this compound are not documented in the available scientific literature.

No kinetic or thermodynamic data for the reactions of this compound have been reported. This includes the absence of information on reaction rates, activation energies, and equilibrium constants for any of its potential transformations.

There are no published studies that report the spectroscopic identification of reaction intermediates formed during any chemical transformation of this compound. The characterization of this compound has been limited to its identification as an impurity. nih.gov

Synthesis and Characterization of 2 Acetamido 3 Nitro 9 Fluorenone Derivatives

Design Principles for Novel 2-Acetamido-3-nitro-9-fluorenone Analogs

The design of new analogs based on the this compound structure is fundamentally guided by the principles of physical organic chemistry, particularly the modulation of intramolecular charge transfer (ICT) characteristics. The core structure itself possesses an inherent donor-acceptor (D-A) framework, with the acetamido group at the 2-position acting as an electron donor and the nitro group at the 3-position serving as a potent electron acceptor. This arrangement is a key determinant of the molecule's photophysical properties. researchgate.net

Key design strategies for novel analogs focus on:

Tuning Electronic Properties: The primary goal is to manipulate the electronic properties by introducing additional substituents onto the fluorenone backbone. The strength and position of these secondary donor or acceptor groups can significantly affect the energy levels of the molecular orbitals and the efficiency of ICT. researchgate.net

Enhancing Stability and Functionality: The 9-position of the fluorenone skeleton is often a target for double substitution. This modification not only prevents oxidation, thereby increasing the long-term stability of materials derived from it, but also allows for the introduction of complex three-dimensional structures, such as spirocycles. researchgate.net Incorporating rigid, chirality-inducing spirocycles near the fluorene (B118485) core is a particularly desirable strategy for developing advanced materials. researchgate.net

Creating Building Blocks for Larger Systems: Analogs can be designed to act as monomers for polymerization. By installing functional groups that can undergo cross-coupling or other polymerization reactions, the this compound unit can be incorporated into larger polymeric or oligomeric structures. researchgate.net For instance, the introduction of a pinacol (B44631) boryl group can create a versatile intermediate for various cross-coupling reactions. researchgate.net

Systematic Functionalization of the Fluorenone Scaffold

The functionalization of the this compound scaffold is a systematic process that targets different regions of the molecule to achieve desired properties. These modifications can be broadly categorized into alterations of the aromatic system and the introduction of new functional groups at the carbonyl bridge.

Modification of Aromatic Rings for Enhanced Reactivity

The aromatic rings of the fluorenone core provide ample opportunity for substitution to enhance or direct reactivity. The introduction of various functional groups can influence the electron density distribution across the molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack and altering its biological or material properties.

For example, in a study on analogous 2-(N-hydroxyacetamido)fluorenes, a series of 7-substituted derivatives were synthesized to probe the effects on bioactivation. nih.gov The introduction of substituents at this position directly influenced the reactivity of the molecule. Similarly, both electron-donating groups (like ethoxy) and electron-withdrawing groups (like fluorine) have been successfully incorporated into indole-fused fluorenone derivatives, demonstrating the scaffold's tolerance for a wide range of functional groups during complex chemical transformations. acs.orgacs.org

Introduction of Heteroatoms and Bridging Units

The carbonyl group at the 9-position is a highly reactive site that can be readily transformed to introduce heteroatoms and create novel bridging units. This is a common strategy for creating new classes of fluorene derivatives.

A prominent example is the reaction of 9-fluorenone (B1672902) with hydroxylamine (B1172632) hydrochloride to form 9H-fluoren-9-one oxime. nih.gov This oxime can then serve as an intermediate for further reactions. For instance, it can be refluxed with various arylisocyanates to yield O-aryl-carbamoyl-oxymino-fluorene derivatives, effectively introducing a complex O-C-N linkage at the 9-position. nih.gov This two-step synthesis pathway highlights a versatile method for converting the ketone into a more complex functional group incorporating nitrogen and oxygen heteroatoms. nih.gov

Exploration of Substituent Effects on Reactivity Profiles

The electronic nature of substituents on the fluorenone ring system plays a critical role in defining the reactivity and biological activity profiles of the resulting derivatives. Research on related fluorenone compounds has consistently shown that the strategic placement of electron-donating or electron-withdrawing groups can significantly enhance specific properties.

In a study of 7-substituted 2-(N-hydroxyacetamido)fluorene analogs, it was found that the presence of electronegative substituents enhanced the rate of adduct formation with N-acetylmethionine and 2'-deoxyguanosine. nih.gov This suggests that electron-withdrawing groups increase the electrophilicity of the activated intermediates, thereby boosting their reactivity. nih.gov

Conversely, another study on O-aryl-carbamoyl-oxymino-fluorene derivatives revealed a more nuanced effect. nih.gov The introduction of chlorine atoms, which exert an electron-withdrawing inductive effect, enhanced the antibacterial activity against Staphylococcus aureus. nih.gov In contrast, the presence of a methyl group, which has a positive inductive (+I) effect and is electron-donating, improved the antifungal activity against Candida albicans. nih.gov Furthermore, in the context of indole-fused fluorenone derivatives, it was demonstrated that both electron-donating (-EtO) and electron-withdrawing (-F) substituents were compatible with the spirocyclization process, leading to products with potentially useful fluorescence properties. acs.orgacs.org

The following table summarizes these findings:

| Parent Compound Family | Substituent | Electronic Effect | Observed Impact on Reactivity/Activity | Reference |

| 2-(N-hydroxyacetamido)fluorenes | Electronegative groups | Electron-withdrawing | Enhanced formation of adducts with N-acetylmethionine and 2'-deoxyguanosine. | nih.gov |

| O-aryl-carbamoyl-oxymino-fluorenes | Chlorine | Electron-withdrawing | Enhanced activity against planktonic and adhered Staphylococcus aureus. | nih.gov |

| O-aryl-carbamoyl-oxymino-fluorenes | Methyl | Electron-donating | Enhanced anti-fungal activity against Candida albicans. | nih.gov |

| Indole-fused fluorenone derivatives | -EtO (Ethoxy) | Electron-donating | Compatible with spirocyclization process. | acs.orgacs.org |

| Indole-fused fluorenone derivatives | -F (Fluoro) | Electron-withdrawing | Compatible with spirocyclization process. | acs.orgacs.org |

Formation of Polymeric Structures Incorporating this compound Units

The fluorene core is a well-established building block for a variety of functional polymers, particularly those used in organic electronics, due to its rigidity, thermal stability, and unique photophysical properties. While specific research on the polymerization of this compound is not extensively detailed in the surveyed literature, the potential for its inclusion in polymeric structures can be inferred from studies on related fluorene derivatives.

The functionalization of fluorene derivatives is a key step toward polymerization. For example, the synthesis of fluorene-based pyridines bearing bis-olefin groups has been reported, with these groups being specifically introduced for subsequent polymerization reactions. researchgate.net This strategy of incorporating polymerizable functionalities onto the fluorene scaffold is directly applicable to this compound.

Potential routes to polymeric structures could involve:

Modification of Existing Substituents: The acetamido group could be hydrolyzed to the corresponding amine, which could then be used as a monomer in the synthesis of polyamides or polyimides.

Introduction of Polymerizable Groups: Halogen atoms could be introduced onto the aromatic rings, which could then participate in cross-coupling reactions like Suzuki or Stille coupling, common methods for synthesizing conjugated polymers.

Direct Polymerization via C-H Activation: Modern polymerization techniques could potentially utilize the C-H bonds on the aromatic rings for direct arylation polymerization, incorporating the fluorenone unit into a larger polymer chain.

The inherent donor-acceptor nature of the this compound unit makes it an attractive candidate for creating polymers with interesting electronic and optical properties suitable for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaics.

Advanced Spectroscopic and Analytical Methodologies Applied to 2 Acetamido 3 Nitro 9 Fluorenone

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of 2-Acetamido-3-nitro-9-fluorenone in solution and the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, advanced techniques are required for unambiguous assignment and further structural insights.

Two-dimensional (2D) NMR experiments are indispensable for mapping the complex spin systems within the molecule. wikipedia.orghuji.ac.ilnews-medical.net Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the aromatic rings. wikipedia.orgnews-medical.net Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and linking the substituent groups to the correct positions on the fluorenone core. wikipedia.orgipb.pt

Solid-state NMR (ssNMR) provides atomic-level information on the molecule's structure, conformation, and dynamics in its crystalline form. nih.govnih.govrsc.org Since large, planar aromatic compounds often exhibit polymorphism, ssNMR can distinguish between different crystalline forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to acquire high-resolution spectra of carbons and nitrogens. ¹⁵N ssNMR, in particular, would be highly informative for probing the electronic environments of the nitro and acetamido nitrogen atoms, offering insights into intermolecular interactions like hydrogen bonding within the crystal lattice. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H1 | ~8.0-8.2 | ~120-125 | C2, C9a, C=O |

| H4 | ~8.5-8.7 | ~125-130 | C2, C3, C4a |

| H5 | ~7.6-7.8 | ~124-128 | C6, C7, C4b |

| H6 | ~7.4-7.6 | ~130-135 | C5, C7, C8 |

| H7 | ~7.8-8.0 | ~135-140 | C5, C6, C8a |

| H8 | ~7.5-7.7 | ~120-124 | C7, C9, C8a |

| NH | ~9.0-10.0 | - | C2, C=O (amide) |

| CH₃ | ~2.2-2.4 | ~24-26 | C=O (amide) |

| C=O (ketone) | - | ~190-195 | H1, H8 |

| C=O (amide) | - | ~168-170 | NH, CH₃ |

| C2 | - | ~140-145 | H1, H4, NH |

| C3 | - | ~145-150 | H4 |

High-Resolution Mass Spectrometry for Isotopic and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and investigating the fragmentation pathways of this compound. youtube.com By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can provide an exact mass that corresponds to a unique elemental formula (C₁₅H₁₀N₂O₄ for this compound), thereby confirming its identity.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion (the precursor ion) is selected and fragmented, are used to probe the molecule's structure. nih.govresearchgate.net The resulting product ion spectrum reveals characteristic fragmentation patterns. For this compound, common fragmentation pathways would likely involve the neutral loss of molecules such as ketene (B1206846) (CH₂=C=O) from the acetamido group, nitric oxide (NO) or nitrogen dioxide (NO₂) from the nitro group, and carbon monoxide (CO) from the fluorenone ketone. nih.govnih.gov Analyzing these fragmentation patterns helps to confirm the presence and connectivity of the functional groups. nih.gov

Table 2: Predicted HRMS Fragmentation Data for this compound (C₁₅H₁₀N₂O₄)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 298.0641 ([M+H]⁺) | 256.0535 | 42.0106 (C₂H₂O) | C₁₃H₈N₂O₃ |

| 298.0641 ([M+H]⁺) | 252.0691 | 46.0055 (NO₂) | C₁₅H₁₀NO₂ |

| 298.0641 ([M+H]⁺) | 270.0691 | 28.0050 (CO) | C₁₄H₁₀N₂O₃ |

| 256.0535 | 226.0426 | 30.0109 (NO) | C₁₃H₈NO₂ |

| 256.0535 | 228.0582 | 28.0050 (CO) | C₁₂H₈N₂O₂ |

X-ray Diffraction Crystallography for Precise Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. iaea.orgepa.gov This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. mdpi.com

The methodology involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the crystal's unit cell. From this map, the positions of individual atoms can be determined with high precision. For this compound, key structural questions that can be answered include the planarity of the tricyclic fluorenone system, the orientation of the nitro and acetamido groups relative to the aromatic ring, and the intermolecular interactions (such as hydrogen bonding or π-π stacking) that dictate the crystal packing. epa.govmdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a rapid and non-destructive method for identifying functional groups and probing molecular structure. researchgate.netsurfacesciencewestern.com These two methods are complementary, as molecular vibrations can be either IR-active, Raman-active, both, or neither, depending on changes in the molecule's dipole moment and polarizability, respectively.

For this compound, FT-IR spectroscopy is particularly effective for identifying polar functional groups. researchgate.net The spectrum would be expected to show characteristic absorption bands for the N-H stretch and amide C=O stretch of the acetamido group, the strong asymmetric and symmetric stretches of the nitro (NO₂) group, and the C=O stretch of the fluorenone ketone. orgchemboulder.comspectroscopyonline.comresearchgate.net Aromatic C-H and C=C stretching vibrations would also be present. marmacs.org Raman spectroscopy would be especially sensitive to the vibrations of the non-polar aromatic backbone. Together, the FT-IR and Raman spectra provide a unique vibrational "fingerprint" that can be used for identification and conformational analysis.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Amide (N-H) | N-H Stretch | 3300 - 3100 | Medium |

| Aromatic (C-H) | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Amide (C=O) | Amide I Stretch | 1700 - 1650 | Strong |

| Ketone (C=O) | C=O Stretch | 1720 - 1700 | Strong |

| Aromatic (C=C) | C=C Stretch | 1600 - 1450 | Medium-Variable |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Energy Levels

Electronic spectroscopy methods, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, are employed to investigate the electronic structure and transitions within the molecule. biocompare.com These techniques provide information about the energy levels of molecular orbitals. researchgate.net

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For a highly conjugated system like this compound, the spectrum is characterized by intense absorptions in the UV and possibly visible regions, corresponding to π → π* and n → π* electronic transitions. researchgate.net The positions and intensities of these absorption bands (λₘₐₓ) are influenced by the electronic nature of the substituents; the combination of an electron-donating group (acetamido) and an electron-withdrawing group (nitro) on the conjugated fluorenone core can lead to intramolecular charge-transfer (ICT) bands. researchgate.net

Fluorescence spectroscopy involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. This method provides insights into the molecule's excited-state properties. rsc.org The analysis of fluorescence emission spectra, quantum yields, and lifetimes helps to characterize the de-excitation pathways available to the molecule after absorbing light. The sensitivity of fluorescence to the local environment also makes it a useful probe for studying interactions. researchgate.net

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are used to characterize the redox properties of this compound. dtic.mil These techniques probe the molecule's ability to accept or donate electrons and provide data on reduction and oxidation potentials.

For this compound, the primary focus of electrochemical analysis would be on the reduction processes. rsc.orgrsc.org Both the nitro group and the ketone carbonyl are electrochemically active and can be reduced. iiste.org A typical cyclic voltammogram would reveal one or more cathodic (reduction) peaks. The nitro group typically undergoes a complex, multi-electron reduction, often initially forming a radical anion in a reversible or quasi-reversible step, which can be followed by further irreversible reductions to nitroso, hydroxylamine (B1172632), and eventually amine species. iiste.orgresearchgate.net The ketone can also be reduced to a radical anion and then to an alcohol. CV allows for the determination of reduction potentials and provides information on the stability and reactivity of the electrochemically generated species.

Chromatographic and Separation Science Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. tricliniclabs.com High-Performance Liquid Chromatography (HPLC) is the premier analytical method for this purpose. epa.govchromforum.org A reverse-phase HPLC method, likely using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be developed. researchgate.netgoogle.com This method can effectively separate the target compound from starting materials, reagents, and any side products, including isomers. Purity is typically assessed by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram, often using a UV detector set to a wavelength where the compound absorbs strongly.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of the synthesis and to quickly assess the purity of fractions during purification by column chromatography. gold-chemistry.orgyoutube.combartleby.combrainly.com Column chromatography itself, using a stationary phase like silica (B1680970) gel or alumina, is the primary method for purifying the compound on a preparative scale. gold-chemistry.orgwinthrop.edu The separation is based on the differential polarity of the components in the mixture. bartleby.com

Computational Chemistry and Theoretical Modeling of 2 Acetamido 3 Nitro 9 Fluorenone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 2-Acetamido-3-nitro-9-fluorenone, these calculations would typically involve determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

From these primary calculations, a range of reactivity descriptors can be derived. These would include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of the atom's ability to attract bonding electrons.

Chemical Hardness and Softness: Resistance to change in electron distribution.

Electrophilicity Index: A measure of a molecule's ability to accept electrons.

These descriptors would provide a quantitative basis for predicting how this compound might interact with other chemical species.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. A DFT study on this compound would provide detailed information about its ground state geometry and electronic properties. Time-Dependent DFT (TD-DFT) would be employed to explore its electronically excited states, which is crucial for understanding its photophysical properties, such as its absorption and emission spectra. While studies on the parent compound, 9-fluorenone (B1672902), have utilized DFT to analyze its ground and excited states, similar specific analyses for the 2-acetamido-3-nitro derivative are not available. uni.lu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. By simulating a system with multiple molecules of this compound, one could study how they pack in a condensed phase and identify the dominant non-covalent interactions, such as hydrogen bonding and π-π stacking. The polar nature of the carbonyl, nitro, and acetamido groups suggests that dipole-dipole interactions would also be significant. nih.gov

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. For this compound, theoretical calculations could generate predicted spectra for various techniques:

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies, which correspond to the peaks in IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths.

Currently, no published studies present a comparison between theoretically predicted and experimentally measured spectra for this specific compound.

Reaction Mechanism Elucidation Through Transition State Theory Calculations

Theoretical calculations can be instrumental in studying potential chemical reactions involving this compound. By applying transition state theory, researchers could map out the energy profiles of reaction pathways. This would involve locating the transition state structures and calculating the activation energies for various potential reactions, such as nucleophilic or electrophilic attacks. This information is vital for understanding the reactivity and potential synthesis or degradation pathways of the compound.

In Silico Design and Virtual Screening of this compound Derivatives

While no studies on the in silico design of this compound derivatives are currently available, this approach holds significant potential. By computationally modifying the structure of the parent molecule—for instance, by altering the substituents on the fluorenone ring—it is possible to screen for derivatives with enhanced or specific properties. This virtual screening process can prioritize which new molecules would be most promising to synthesize for applications in materials science or medicinal chemistry, saving significant time and resources.

Applications and Emerging Roles of 2 Acetamido 3 Nitro 9 Fluorenone in Scientific Disciplines

Potential in Functional Materials Science

The field of materials science extensively studies fluorene (B118485) derivatives for their optical and electronic properties. However, specific research detailing the application of 2-Acetamido-3-nitro-9-fluorenone in this domain is absent.

Applications in Chemosensing and Detection Methodologies (non-biological targets)

The fluorenone scaffold is utilized in the design of chemosensors for various analytes. However, the application of this compound for the detection of non-biological targets is not reported. Its primary role in detection methodologies is as an analytical standard, where it is referred to by the abbreviation 2-ANFO, for high-performance liquid chromatography (HPLC) analysis of environmental pollutants, such as nitro-PAHs. psu.edu

Supramolecular Assembly and Self-Organized Systems

Supramolecular chemistry often employs aromatic molecules for building complex, self-organized structures. There is no indication from the available literature that this compound has been studied for its ability to participate in supramolecular assembly or form self-organized systems.

Contribution to Fundamental Understanding of Aromatic Nitro and Amide Chemistry

The main contribution of this compound to the understanding of aromatic nitro and amide chemistry stems from its identification as a potent mutagen. pharmoutsourcing.com This finding underscores the significant impact that specific substitution patterns of nitro and acetamido groups can have on the biological activity of a fluorenone core. However, beyond its toxicological profile, there are no dedicated studies on this compound to explore fundamental chemical principles.

Future Perspectives and Research Challenges for 2 Acetamido 3 Nitro 9 Fluorenone

Development of Next-Generation Synthetic Strategies for Scalability and Efficiency

The practical utility of 2-Acetamido-3-nitro-9-fluorenone is intrinsically linked to the availability of efficient and scalable synthetic methods. Current approaches to functionalized fluorenones often involve multi-step sequences which can be resource-intensive and may not be suitable for large-scale production. acs.org Future research should focus on developing more streamlined and sustainable synthetic routes.

Key research objectives in this area include:

One-Pot Syntheses: The development of one-pot or tandem reactions that combine multiple synthetic steps into a single operation would significantly improve efficiency and reduce waste. acs.org

Green Chemistry Approaches: The exploration of greener reaction conditions, such as the use of air as an oxidant and minimizing the use of hazardous solvents, is a critical goal. rsc.orgresearchgate.net Aerobic oxidation of 9H-fluorenes in the presence of a base like KOH in THF has shown promise for synthesizing substituted 9-fluorenones. rsc.orgresearchgate.net

Catalytic Methods: Investigating novel catalytic systems, including transition-metal catalysis (e.g., palladium) and metal-free approaches, could lead to more efficient and selective syntheses. acs.orgorganic-chemistry.orgnih.gov For instance, palladium-catalyzed carbonylative cyclization of o-halobiaryls is a powerful method for accessing a variety of fluorenones. organic-chemistry.org

Flow Chemistry: The application of continuous flow technology could offer advantages in terms of safety, scalability, and process control for the synthesis of this and related compounds.

A comparative look at potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Classical Multi-Step Synthesis | Well-established routes for fluorenone core. | Often low overall yield, high cost, significant waste generation. |

| Palladium-Catalyzed Carbonylative Cyclization organic-chemistry.org | High yields, good functional group tolerance. | Cost and toxicity of palladium catalysts, need for CO atmosphere. |

| Aerobic Oxidation of Fluorenes rsc.orgresearchgate.net | Green and highly efficient, uses air as oxidant. | May require specific precursors (9H-fluorenes). |

| One-Pot Tandem Reactions acs.org | Increased efficiency, reduced waste and purification steps. | Requires careful optimization of reaction conditions for multiple steps. |

Unveiling Novel Reactivity Pathways and Synthetic Transformations

The functional groups present in this compound—the ketone, the nitro group, and the acetamido group—offer a rich playground for exploring novel chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the fluorenone system. ontosight.ai

Future research could focus on:

Selective Reductions: Developing methods for the selective reduction of the nitro group without affecting the ketone or acetamido functionalities would open up new avenues for creating diverse derivatives. The reduction of the ketone at the 9-position is also a key transformation to explore. youtube.com

Nucleophilic Aromatic Substitution: The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of new functional groups. researchgate.net The regioselectivity of such substitutions in polysubstituted nitrofluorenones is a key area for investigation. researchgate.net

Cross-Coupling Reactions: The aromatic rings of the fluorenone core could be further functionalized using modern cross-coupling methodologies, enabling the synthesis of complex molecular architectures.

Photochemical Reactions: The conjugated π-system of fluorenones suggests that their photochemical reactivity is an area ripe for exploration, potentially leading to novel cycloaddition or rearrangement reactions. organic-chemistry.org

Exploration of Untapped Application Domains in Materials and Chemical Science

Fluorenone derivatives are known for their intriguing optical and electronic properties, making them valuable in materials science. researchgate.netresearchgate.net The specific substitution pattern of this compound could give rise to unique properties that have yet to be exploited.

Potential application areas to be investigated include:

Organic Electronics: Fluorenones are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acn.edu.auacn.edu.aunih.gov The push-pull nature of the substituents in this compound could lead to interesting charge-transfer characteristics beneficial for these applications.

Sensors: The fluorescence properties of fluorenone derivatives can be sensitive to their environment, making them potential candidates for chemical sensors or biological probes. acn.edu.auentrepreneur-cn.com

Energy Storage: Carbon composites incorporating fluorenone derivatives have been explored for energy storage applications. researchgate.net

Nonlinear Optics: The extended π-conjugation and intramolecular charge transfer characteristics of push-pull fluorenones could lead to significant nonlinear optical properties.

| Potential Application | Relevant Properties of Fluorenones |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, thermal stability, tunable emission colors. acn.edu.auentrepreneur-cn.com |

| Organic Photovoltaics (OPVs) | Good electron-accepting properties, broad absorption spectra. nih.gov |

| Chemical and Biological Sensors | Environment-sensitive fluorescence, potential for functionalization for specific analyte binding. acn.edu.auentrepreneur-cn.com |

| Energy Storage | Redox activity, ability to form stable composites with carbon materials. researchgate.netacn.edu.au |

Addressing Challenges in Structure-Property Relationships

A significant challenge in the field of functional materials is understanding and predicting the relationship between a molecule's structure and its macroscopic properties. For this compound and its derivatives, a key challenge is to elucidate how the interplay of the acetamido and nitro groups, and their positions on the fluorenone framework, governs the compound's electronic and photophysical behavior. rsc.orgresearchgate.net

Future research should aim to:

Develop computational models to accurately predict the electronic and optical properties of substituted fluorenones. scispace.comnih.gov

Synthesize a systematic library of derivatives with varying substitution patterns to experimentally map out structure-property relationships. researchgate.net

Employ advanced spectroscopic techniques to probe the excited-state dynamics and charge-transfer processes in these molecules. rsc.orgresearchgate.net

The extension of the aromatic system in fluorenones can lead to a wide variety of molecular shapes, from linear to helical, which in turn modulates the electronic properties. researchgate.net Understanding these complex relationships is crucial for the rational design of new materials.

Interdisciplinary Convergence and Collaborative Research Opportunities

The full potential of this compound can only be realized through interdisciplinary collaboration. The diverse potential applications of fluorene (B118485) and fluorenone derivatives necessitate a convergence of expertise from various fields. rug.nl

Opportunities for collaborative research include:

Organic Chemists and Materials Scientists: To design and synthesize novel fluorenone derivatives with tailored properties for specific applications in electronics and photonics. researchgate.netresearchgate.net

Computational Chemists and Experimentalists: To develop a deeper understanding of structure-property relationships through a synergistic approach of theoretical modeling and experimental validation. researchgate.net

Biochemists and Medicinal Chemists: While this article does not focus on biological activity, it is worth noting that fluorenone derivatives have been investigated for various biological activities, presenting another avenue for interdisciplinary research. researchgate.netentrepreneur-cn.com

The development of multicomponent reactions for the synthesis of complex fluorene-based structures is an example of how synthetic chemistry can enable broader applications in materials and drug discovery. rug.nl

Q & A

Basic: How can reaction conditions be optimized during the synthesis of 2-Acetamido-3-nitro-9-fluorenone to improve yield and purity?

Methodological Answer:

- Temperature Control: Maintain temperatures between 0–5°C during nitration to prevent over-nitration or decomposition. Elevated temperatures (>50°C) during acetylation may degrade the fluorenone core .

- Stepwise Monitoring: Use thin-layer chromatography (TLC) or HPLC after each synthetic step (e.g., nitration, acetylation) to track intermediate formation and purity .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nitro-group incorporation, while dichloromethane is preferred for acetylation to minimize side reactions .

- Purification: Recrystallize the final product using ethanol-water mixtures (7:3 v/v) to remove unreacted precursors and byproducts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods with local exhaust ventilation to avoid inhalation of dust or vapors .

- Spill Management: Collect accidental releases using inert absorbents (e.g., silica gel) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- First Aid: For eye exposure, rinse with water for ≥15 minutes and seek immediate medical attention. For ingestion, do not induce vomiting; administer activated charcoal under medical supervision .

Advanced: How can conflicting retention times in gas chromatography (GC) analysis of nitro-substituted fluorenones be resolved?

Methodological Answer:

- Column Optimization: Use a DB-5MS capillary column (30 m × 0.25 mm ID) with a 0.25 µm film thickness. Adjust oven temperature gradients (e.g., 50°C to 300°C at 10°C/min) to separate isomers or co-eluting impurities .

- Mass Spectrometry Coupling: Pair GC with MS (GC-MS) to differentiate compounds with similar retention times via fragmentation patterns. For example, the nitro group in this compound produces characteristic m/z peaks at 149 (C7H5NO2+) and 177 (C8H7NO3+) .

- Internal Standards: Spike samples with deuterated fluorenones (e.g., fluorene-d10) to calibrate retention time shifts caused by matrix effects .

Advanced: How should researchers design experiments to evaluate the electronic effects of nitro and acetamido substituents on the fluorenone core?

Methodological Answer:

- Computational Modeling: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electron-withdrawing effects of nitro groups and electron-donating effects of acetamido groups on the fluorenone’s HOMO-LUMO gap .

- Spectroscopic Validation: Compare experimental UV-Vis spectra (λmax shifts) with computational predictions. For example, nitro groups typically induce a bathochromic shift (~30 nm) in the carbonyl absorption band .

- Reactivity Studies: Conduct nucleophilic substitution reactions (e.g., with hydrazine) to quantify substituent effects on reaction rates. Monitor via NMR or HPLC .

Advanced: What strategies are recommended to resolve contradictions in biological activity data for nitro-fluorenone derivatives?

Methodological Answer:

- Dose-Response Reproducibility: Repeat assays across multiple cell lines (e.g., HEK293, HeLa) using standardized protocols (e.g., MTT assays) to confirm IC50 consistency .

- Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements. For example, nitro-reduction to amino derivatives can alter toxicity profiles .

- Statistical Falsification: Apply Fisher’s exact test or Bayesian analysis to assess whether contradictory results arise from methodological variability or true biological differences .

Basic: What analytical techniques are recommended for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-DAD: Use a C18 column with a mobile phase of acetonitrile:water (65:35 v/v) at 1.0 mL/min. Detect at 254 nm (nitro group absorption) with a linear calibration range of 0.1–100 µg/mL .

- FT-IR Spectroscopy: Identify the carbonyl stretch (C=O) at ~1680 cm⁻¹ and nitro symmetric/asymmetric stretches at ~1520/1340 cm⁻¹ to confirm structural integrity .

- Elemental Analysis: Verify %C, %H, and %N against theoretical values (e.g., C15H10N2O4: C 61.22%, H 3.43%, N 9.52%) to assess purity .

Advanced: How can researchers mitigate photodegradation of this compound during long-term storage?

Methodological Answer:

- Light-Sensitive Packaging: Store in amber glass vials under argon atmosphere at –20°C. Avoid polypropylene containers, which may leach stabilizers .

- Stabilizer Additives: Add 0.1% w/v butylated hydroxytoluene (BHT) to ethanol stock solutions to inhibit radical-mediated degradation .

- Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.